molecular formula C11H11BrO3 B102218 4-Bromo-6,7-dimethoxy-1-indanone CAS No. 18028-29-0

4-Bromo-6,7-dimethoxy-1-indanone

Cat. No.: B102218
CAS No.: 18028-29-0
M. Wt: 271.11 g/mol
InChI Key: ACPYISCUOAQRMS-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxy-1-indanone is an organic compound with the molecular formula C11H11BrO3. It is a derivative of 1-indanone, characterized by the presence of bromine and methoxy groups at specific positions on the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxy-1-indanone typically involves the bromination of 6,7-dimethoxy-1-indanone. One common method includes the use of bromine (Br2) in the presence of a base such as potassium hydroxide (KOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) at low temperatures (around 0°C). This reaction yields the monobrominated product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6,7-dimethoxy-1-indanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-6,7-dimethoxy-1-indanone is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6,7-dimethoxy-1-indanone is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPYISCUOAQRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2CCC(=O)C2=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302691
Record name 4-bromo-6,7-dimethoxy-1-indanone
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Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18028-29-0
Record name 18028-29-0
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Record name 4-bromo-6,7-dimethoxy-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-6,7-DIMETHOXY-1-INDANONE
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